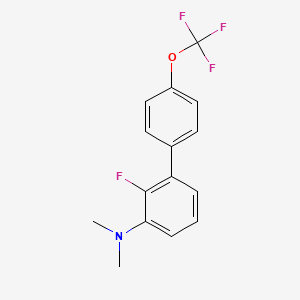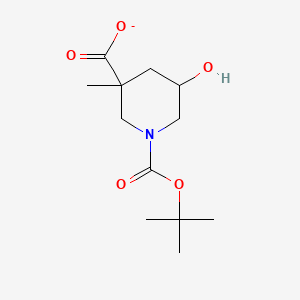
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BBrNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a boronic acid group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(tert-butyl)pyridine, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol, acetonitrile).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and medicinal chemistry research.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the bromine and tert-butyl groups.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the tert-butyl group.
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar structure but has a carbamoyl group instead of a bromine atom.
Uniqueness
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is unique due to the presence of both the bromine atom and the tert-butyl group, which provide distinct reactivity and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C9H13BBrNO2 |
|---|---|
Poids moléculaire |
257.92 g/mol |
Nom IUPAC |
(5-bromo-2-tert-butylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BBrNO2/c1-9(2,3)8-7(10(13)14)4-6(11)5-12-8/h4-5,13-14H,1-3H3 |
Clé InChI |
YJMTXMXYGLTIEA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1C(C)(C)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


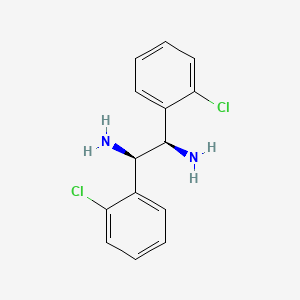
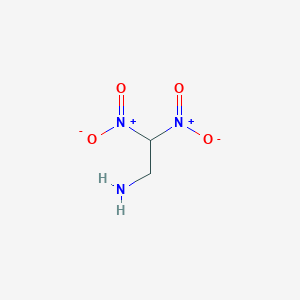
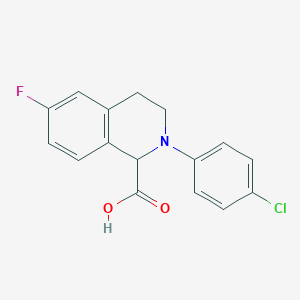
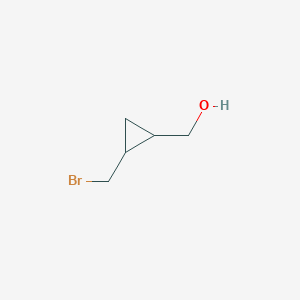
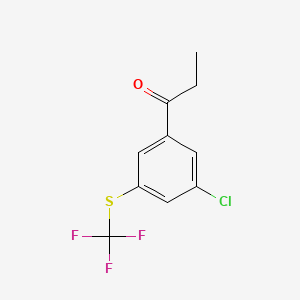
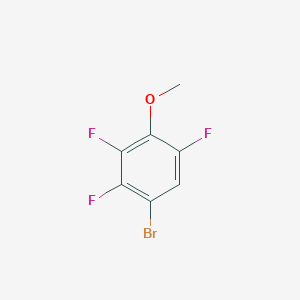
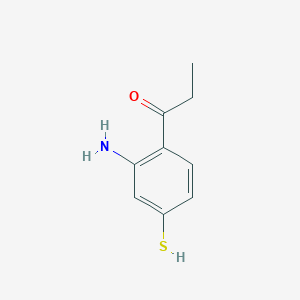


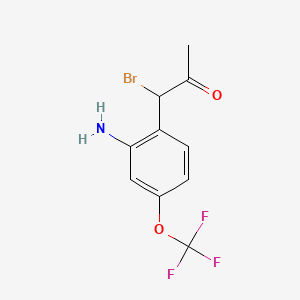
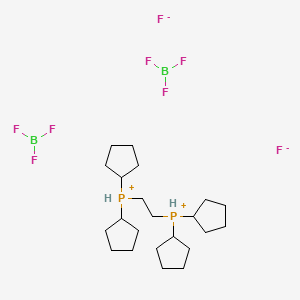
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
